1-(4-Bromophenylsulfonyl)-4-methylpiperazine
Overview
Description
1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C11H15BrN2O2S It is characterized by the presence of a bromophenylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenylsulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfoxide derivatives.
Coupling Reactions: Products include various aryl or alkyl-substituted piperazines.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenylsulfonyl)piperazine
- 1-(4-Bromophenylsulfonyl)piperidine
- 1-(4-Bromophenylsulfonyl)pyrrolidine
Uniqueness
1-(4-Bromophenylsulfonyl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDEXDYZUNXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351821 | |
Record name | 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-12-7 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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